6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid
CAS No.: 1780771-87-0
Cat. No.: VC2972862
Molecular Formula: C10H7BrFNO2
Molecular Weight: 272.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1780771-87-0 |
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Molecular Formula | C10H7BrFNO2 |
Molecular Weight | 272.07 g/mol |
IUPAC Name | 6-bromo-5-fluoro-1-methylindole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H7BrFNO2/c1-13-4-6(10(14)15)5-2-8(12)7(11)3-9(5)13/h2-4H,1H3,(H,14,15) |
Standard InChI Key | ZSYYRDVVHZIHLD-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=CC(=C(C=C21)Br)F)C(=O)O |
Canonical SMILES | CN1C=C(C2=CC(=C(C=C21)Br)F)C(=O)O |
Introduction
Structural Characteristics and Basic Properties
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family, which is renowned for its significance in natural products and pharmaceuticals. This compound features a unique combination of bromine and fluorine substituents along with a carboxylic acid group, making it an important intermediate in organic synthesis and medicinal chemistry.
Physical and Chemical Identifiers
Table 1: Physical and Chemical Properties of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid
Property | Value |
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CAS No. | 1780771-87-0 |
IUPAC Name | 6-bromo-5-fluoro-1-methylindole-3-carboxylic acid |
Molecular Formula | C₁₀H₇BrFNO₂ |
Molecular Weight | 272.07 g/mol |
Standard InChI | InChI=1S/C10H7BrFNO2/c1-13-4-6(10(14)15)5-2-8(12)7(11)3-9(5)13/h2-4H,1H3,(H,14,15) |
Standard InChIKey | ZSYYRDVVHZIHLD-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=CC(=C(C=C21)Br)F)C(=O)O |
Appearance | Crystalline powder |
The compound's structure consists of an indole core with a methyl group attached to the nitrogen (N1), a carboxylic acid group at position 3, a fluorine atom at position 5, and a bromine atom at position 6. This specific arrangement of substituents contributes to its unique chemical reactivity and biological properties.
Synthesis and Production Methods
Synthetic Routes
The synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid typically involves several key steps that can be optimized for yield and purity. The general synthetic approach may follow pathways similar to those reported for related indole-3-carboxylic acid derivatives .
A typical synthesis may involve:
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Formation of the indole core structure
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Introduction of halogen substituents (bromine and fluorine)
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N-methylation of the indole nitrogen
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Carboxylation at the 3-position
Process Optimization
Careful control of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial for achieving high-quality products. The synthesis can be optimized using techniques such as continuous flow reactors and specific solvent systems.
For improved yields and selectivity, researchers often employ:
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Strategic selection of catalysts
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Precise control of reaction parameters
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Purification techniques specific to halogenated compounds
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Protection-deprotection strategies for sensitive functional groups
Chemical Reactions and Reactivity Profile
Key Reactions
The compound can participate in various chemical reactions, exploiting its halogen substituents and carboxylic acid group. These reactions include:
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Carboxylic acid transformations:
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Esterification
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Amide formation
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Decarboxylation
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Halogen-mediated reactions:
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Cross-coupling reactions (Suzuki, Sonogashira)
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Halogen exchange
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Metal-halogen exchange
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Indole scaffold modifications:
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Electrophilic substitutions
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N-functionalization
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Reactivity Factors
The reactivity of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is influenced by:
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The electron-withdrawing effects of both halogen substituents
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The activating/deactivating influence of the methyl and carboxylic acid groups
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Steric hindrance created by the pattern of substitution
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The nucleophilicity of the indole scaffold, modified by the present substituents
These reactions are typically carried out under controlled conditions to optimize yields and selectivity. The choice of reagents and solvents plays a significant role in determining the outcome of these reactions.
Biological Activity and Mechanism of Action
Pharmacological Profile
In medicinal chemistry applications, 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid may interact with biological targets such as enzymes or receptors, modulating their activity due to the presence of halogen atoms. The compound's biological activity is related to the unique properties conferred by its functional groups:
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Bromine and fluorine atoms enhance binding affinity through halogen bonding
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The carboxylic acid group participates in hydrogen bonding or ionic interactions with nucleophilic residues in proteins
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The indole scaffold provides a rigid framework for optimal spatial presentation of the pharmacophoric elements
Structure-Activity Relationships
The biological activities of compounds related to 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid highlight the importance of halogen substitution patterns. For example, similar indole derivatives with different halogenation patterns have been explored for their antiviral properties, as seen in patented compounds described in the literature .
Research on related indole-3-carboxylic acid derivatives has revealed potential applications in treating various conditions due to their ability to interact with specific receptors and enzymes. The precise positioning of halogen substituents significantly impacts this activity .
Analytical Techniques for Identification and Characterization
Spectroscopic Methods
Several analytical techniques are employed to confirm the structure and purity of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR for proton environments
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¹³C NMR for carbon skeleton characterization
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¹⁹F NMR for fluorine position confirmation
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Mass Spectrometry:
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High Resolution Mass Spectrometry (HRMS) for molecular formula confirmation
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Fragmentation pattern analysis for structural verification
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Infrared Spectroscopy (IR):
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Identification of characteristic functional groups
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Confirmation of hydrogen bonding interactions
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Comparison with Similar Compounds
Structural Analogs
Several related compounds offer comparative insights into the properties and applications of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid:
Table 2: Comparison of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid with Structural Analogs
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
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6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid | 1780771-87-0 | C₁₀H₇BrFNO₂ | 272.07 | Reference compound |
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid | 1781354-77-5 | C₁₀H₇BrFNO₂ | 272.07 | Reversed positions of Br and F |
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid | 1360931-06-1 | C₉H₅BrFNO₂ | 258.04 | Non-methylated analog |
5-Bromo-1-methyl-1H-indole-3-carboxylic acid | N/A | C₁₀H₈BrNO₂ | 254.08 | Lacks fluorine substituent |
6-Bromo-1H-indole-3-carboxylic acid | 101774-27-0 | C₉H₆BrNO₂ | N/A | Lacks both F and N-methyl group |
These analogs differ in the position of halogen substituents and the presence or absence of the N-methyl group, which affects their chemical reactivity and biological properties .
Activity Comparisons
Similar compounds, such as 5-bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid, share similar properties but differ in the position of their halogen substituents. These differences can affect their reactivity and biological activity .
For instance, 5-substituted indole-3-carboxylic acid derivatives have demonstrated significant antiviral activity with low toxicity profiles, comparable to established antiviral compounds like arbidol . The specific positioning of substituents on the indole scaffold plays a crucial role in determining their biological efficacy and binding characteristics.
Applications Across Various Fields
Pharmaceutical Applications
The compound's unique combination of functional groups enhances its utility across various fields, particularly in medicinal chemistry:
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Drug discovery:
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As a building block for complex pharmaceutical compounds
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In the development of antiviral agents
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For creating compounds with specific receptor binding properties
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Structure-activity relationship studies:
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Understanding how halogen substituents affect biological activity
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Developing optimized drug candidates
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Synthetic Chemistry Applications
In organic synthesis, 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid serves as:
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A valuable intermediate for more complex structures
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A platform for developing new synthetic methodologies
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A model compound for studying halogen effects in reactions
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A precursor for functionalized materials with specific properties
Other Applications
Beyond pharmaceutical and synthetic applications, this compound finds utility in:
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Materials science:
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Development of functional materials with specific electronic properties
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Creation of halogenated polymers with unique characteristics
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Agricultural chemistry:
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As a building block for crop protection agents
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In the development of plant growth regulators
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Research Trends and Future Directions
Current research involving 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid and related compounds is focused on:
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Development of more efficient synthetic routes with higher yields and fewer steps
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Exploration of novel biological activities, particularly in antiviral and anticancer domains
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Application in medicinal chemistry as key intermediates for drug candidates
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Investigation of structure-activity relationships to optimize biological effects
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Utilization in cross-coupling reactions to create diverse chemical libraries
The growing interest in halogenated indole derivatives suggests that 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid will continue to be an important compound in both chemical research and pharmaceutical development.
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